Diastereomeric Mixture Composition vs. Single-Isomer Analogs in Pharmacological Activity
The target compound is supplied as a mixture of diastereomers, a critical differentiator from single-enantiomer analogs like (3R,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazine hydrochloride. In a class-level inference from the IAP antagonist program, the stereochemistry of the octahydropyrrolo[1,2-a]pyrazine scaffold dictates binding affinity to cellular IAP-1 (cIAP-1). A specific diastereomer was found to be essential for strong growth inhibition in MDA-MB-231 breast cancer cells, with a 10-fold difference in potency observed between diastereomers [1]. Substituting a single isomer for the diastereomeric mixture would alter the SAR profile and invalidate comparative biological datasets [1].
| Evidence Dimension | Diastereomeric composition impact on biological activity |
|---|---|
| Target Compound Data | Mixture of diastereomers (CAS 1822529-02-1) |
| Comparator Or Baseline | Single stereoisomer (e.g., (3R,8aR)-3-methyl-octahydropyrrolo[1,2-a]pyrazine HCl) |
| Quantified Difference | Not directly quantified for this specific compound; inferred 10-fold potency difference between diastereomers in structurally related IAP antagonists |
| Conditions | MDA-MB-231 breast cancer cell growth inhibition assay (class-level evidence) |
Why This Matters
Procurement of the exact diastereomeric mixture is mandatory for researchers aiming to reproduce or build upon literature data for this scaffold in drug discovery programs.
- [1] Hashimoto, K.; Saito, B.; Miyamoto, N.; et al. Design, stereoselective synthesis, and biological evaluation of novel tri-cyclic compounds as inhibitor of apoptosis proteins (IAP) antagonists. Bioorganic & Medicinal Chemistry 2013, 21 (18), 5725-5737. View Source
